molecular formula C11H12ClF3N2O2 B2963947 tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate CAS No. 1956363-89-5

tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate

Cat. No.: B2963947
CAS No.: 1956363-89-5
M. Wt: 296.67
InChI Key: VOJQOLWGMPXHIW-UHFFFAOYSA-N
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Description

Tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate: is a chemical compound characterized by its complex molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives followed by trifluoromethylation. The tert-butyl carbamate group is then introduced through a carbamoylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production, focusing on cost-effectiveness and yield efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of different substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: In medicinal chemistry, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes. It can be employed in the creation of novel polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Tert-butyl carbamate derivatives

  • Other pyridine-based carbamates

This comprehensive overview highlights the significance of tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate in various scientific and industrial fields. Its versatile nature and potential for innovation make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJQOLWGMPXHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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